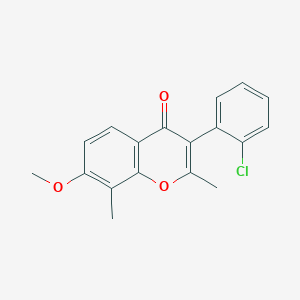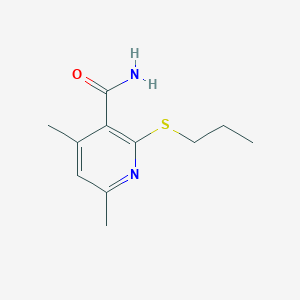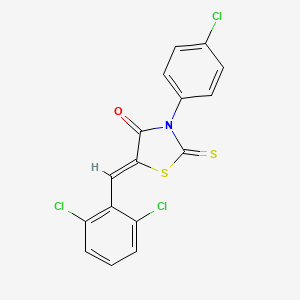
3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one
Overview
Description
3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one, also known as Clomazone, is a widely used herbicide in agriculture. It is a selective pre-emergent herbicide that controls the growth of broadleaf weeds and grasses in crops such as soybeans, cotton, corn, peanuts, and rice. Clomazone belongs to the family of synthetic auxins, which mimic the natural plant hormone auxin and disrupt the normal growth and development of weeds.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one involves the inhibition of carotenoid biosynthesis in plants. Carotenoids are essential pigments that protect plants from photooxidative damage. 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects on plants. It disrupts the normal growth and development of plants by inhibiting the biosynthesis of carotenoids and other essential pigments. 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one also affects the photosynthetic machinery of plants, leading to a decrease in photosynthesis and energy production. In addition, 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been found to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species and cell damage.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has several advantages for use in laboratory experiments. It is a highly selective herbicide that can be used to target specific weeds and grasses without affecting non-target organisms. 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is also readily available and relatively inexpensive compared to other herbicides. However, 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has some limitations for use in laboratory experiments. Its solubility in water is limited, making it difficult to prepare aqueous solutions. In addition, 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one can be toxic to some plant species, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one. One area of interest is the development of new formulations and delivery systems that improve the efficacy and safety of 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one. Another area of research is the identification of new targets and modes of action for 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one, which could lead to the development of new herbicides with improved selectivity and efficacy. Finally, there is a need for more research on the environmental fate and impact of 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one, particularly in terms of its persistence and potential for leaching into groundwater.
Scientific Research Applications
3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have shown that 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has a broad spectrum of activity against many weeds and grasses, making it an effective tool for weed management in agriculture. 3-(2-chlorophenyl)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has also been found to have minimal impact on non-target organisms such as insects, birds, and mammals.
properties
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-2,8-dimethylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-10-15(21-3)9-8-13-17(20)16(11(2)22-18(10)13)12-6-4-5-7-14(12)19/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMXBCXOIYWTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957785.png)
![3-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3957786.png)
![4-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)
![2-({1-[4-(difluoromethoxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3957796.png)
![N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B3957804.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B3957812.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3957827.png)
![4-{[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3957833.png)

![2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol](/img/structure/B3957860.png)


![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3957879.png)